5-(4-(tert-butyl)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one
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Overview
Description
5-(4-(tert-butyl)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one: is a synthetic organic compound known for its versatile applications in scientific research and industrial processes. This compound exhibits unique physicochemical properties, making it valuable in various chemical, biological, and medical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(tert-butyl)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one typically involves multi-step reactions, starting from readily available precursors. The key synthetic routes include:
Formation of pyrrole ring: : The pyrrole ring is often synthesized through a condensation reaction between an appropriate carbonyl compound and an amine.
Substitution reactions: : The addition of the tert-butylphenyl and methoxybenzoyl groups is achieved via substitution reactions, often using Friedel-Crafts acylation.
Hydroxylation: : Introduction of the hydroxy group is achieved using oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of reaction conditions to ensure high yield and purity. Methods such as continuous flow synthesis and batch processing are employed, along with stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: : Reduction reactions using hydride donors such as sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: : Nucleophilic or electrophilic substitution reactions allow modification of the aromatic rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide
Reduction Reagents: : Sodium borohydride, lithium aluminium hydride
Substitution Reagents: : Halogenating agents, Friedel-Crafts catalysts
Major Products
The major products depend on the type of reaction performed. For example, oxidation leads to ketones or aldehydes, while reduction yields alcohols.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: : Serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology
Protein Labeling: : Utilized in bioconjugation techniques for protein labeling and detection.
Enzyme Inhibition: : Investigated for its potential to inhibit certain enzymatic activities.
Medicine
Pharmaceutical Research: : Explored as a lead compound in drug discovery, particularly for its potential anti-inflammatory and anti-cancer properties.
Industry
Material Science: : Used in the development of polymers and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(4-(tert-butyl)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one involves interactions with molecular targets such as enzymes and receptors. Its effects are mediated through pathways that influence cell signaling and metabolic processes. For instance, it may inhibit enzymatic activity by binding to the active site or modulate receptor function through allosteric interactions.
Comparison with Similar Compounds
Compared to similar compounds like:
5-(4-(tert-butyl)phenyl)-1-(ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one
5-(4-(tert-butyl)phenyl)-1-(2-(methylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one
5-(4-(tert-butyl)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one exhibits unique properties due to its dimethylaminoethyl group. This structural variation enhances its solubility, reactivity, and interaction with biological targets, setting it apart from its analogs.
Biological Activity
5-(4-(tert-butyl)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential therapeutic applications. Its structural features suggest it may exhibit significant biological activity, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
Key Structural Features:
- tert-butyl group : Enhances lipophilicity.
- dimethylaminoethyl side chain : May contribute to receptor binding.
- hydroxy and methoxy groups : Potentially involved in hydrogen bonding and enhancing biological interactions.
Antitumor Activity
Recent studies have explored the antitumor activity of this compound against various cancer cell lines. The following table summarizes findings from different studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | 3.2 | Inhibition of cell proliferation |
HeLa (Cervical Cancer) | 4.8 | Disruption of mitochondrial function |
These results indicate that the compound exhibits potent cytotoxic effects, particularly in breast and lung cancer cell lines.
The biological activity of the compound is believed to involve several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in tumor cells.
- Cell Cycle Arrest : It has been shown to induce G1 phase arrest, thereby inhibiting cell proliferation.
- Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Case Study 1: Efficacy in Drug-Resistant Tumors
A study published in Cancer Research highlighted the efficacy of this compound against drug-resistant melanoma cells. The study reported a significant reduction in cell viability at concentrations as low as 2 µM, suggesting that it may overcome resistance mechanisms commonly seen in chemotherapy.
Case Study 2: Synergistic Effects with Other Agents
Research has shown that when combined with standard chemotherapeutics like doxorubicin, this compound enhances the overall cytotoxic effect on cancer cells. The combination therapy resulted in a synergistic effect, reducing IC50 values significantly compared to either agent alone.
Safety and Toxicity
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to establish long-term safety and potential side effects.
Properties
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-26(2,3)19-12-10-17(11-13-19)22-21(23(29)18-8-7-9-20(16-18)32-6)24(30)25(31)28(22)15-14-27(4)5/h7-13,16,22,29H,14-15H2,1-6H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODOOUHVAZMGJF-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.